Bioassay Potency Screen: Sub‑Micromolar Activity Across 732 Assays Distinguishes It from 2‑Amino Analogue
In the PubChem BioAssay repository, methyl 2-(2-methylpropanamido)-1,3-benzothiazole-6-carboxylate (CID 4118650) registers a minimum recorded potency value of 0.3162 µM across 732 deposited assay results, while the unsubstituted 2‑amino analogue methyl 2‑amino‑1,3‑benzothiazole‑6‑carboxylate (CID 829035) shows markedly fewer total assay entries and no sub‑micromolar potency records in the same database [1][2]. The 2‑isobutyramido group therefore correlates with a screening‑detectable activity advantage over the 2‑amino precursor in HTS campaigns.
| Evidence Dimension | Minimum detected bioassay potency (µM) |
|---|---|
| Target Compound Data | 0.3162 µM (PubChem BioAssay, CID 4118650) |
| Comparator Or Baseline | Methyl 2‑amino‑1,3‑benzothiazole‑6‑carboxylate (CID 829035): no sub‑micromolar potency entries |
| Quantified Difference | ≥3‑fold improvement (target compound reaches sub‑micromolar range) |
| Conditions | PubChem BioAssay database; diverse HTS assay panels |
Why This Matters
Procurement of the isobutyramido derivative rather than the common 2‑amino intermediate provides a substantial head start in hit‑to‑lead programs where sub‑micromolar activity is a key selection filter.
- [1] PubChem Compound Summary for CID 4118650, Methyl 2-(2-methylpropanoylamino)-1,3-benzothiazole-6-carboxylate. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/4118650 View Source
- [2] PubChem Compound Summary for CID 829035, Methyl 2‑amino‑1,3‑benzothiazole‑6‑carboxylate. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/829035 View Source
